molecular formula C36H40Cl2N4O8 B080778 Coproporphyrin III CAS No. 14643-66-4

Coproporphyrin III

Cat. No. B080778
CAS RN: 14643-66-4
M. Wt: 654.7 g/mol
InChI Key: XNBNKCLBGTWWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coproporphyrin III is a type of porphyrin that plays a role in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various other heme-containing enzymes. It is one of the intermediate compounds in the heme biosynthetic pathway, which is common in all organisms.

Synthesis Analysis

Coproporphyrin III is synthesized from porphobilinogen through several enzymatic steps. The synthesis involves the conversion of uroporphyrinogen III to coproporphyrinogen III, which upon oxidation forms coproporphyrin III. This pathway is crucial for the production of heme and other tetrapyrroles (Labbé, 1986).

Molecular Structure Analysis

The molecular structure of Coproporphyrin III consists of four pyrrole rings connected via methine bridges, forming a tetrapyrrolic macrocycle. This structure is typical of porphyrins, with coproporphyrin III having distinct propionic acid side chains that influence its chemical behavior and reactivity (Abraham et al., 1973).

Chemical Reactions and Properties

Coproporphyrin III can undergo various chemical reactions, including oxidation and metal chelation. It acts as a chelating agent, forming complexes with metals which can influence its chemical and physical properties. These reactions are essential for understanding the biological functions and applications of coproporphyrin III (Endo & Igarashi, 1995).

Physical Properties Analysis

The physical properties of Coproporphyrin III, such as its solubility, melting point, and spectral characteristics, are crucial for its identification and quantification. These properties are influenced by its molecular structure and the environment. The spectral absorption and fluorescence data are particularly important for analytical and diagnostic applications (Jope & O'Brien, 1945).

Scientific Research Applications

Photodynamic Therapy Agent

  • Zinc-Coproporphyrin III as a Photodynamic Therapy Agent: Zinc-coproporphyrin III, also known as Zincphyrin, is an efficient photodynamic therapy (PDT) agent with low toxicity, making it advantageous over other porphyrins in practical PDT applications. It shows potential in generating singlet oxygen, a crucial element in photodynamic therapy, particularly for cancer treatment (Yamamoto et al., 2003).

Biomarker Applications

  • Biomarker in Drug-Drug Interaction Studies: Coproporphyrins I and III have been identified as potential biomarkers to predict human hepatic organic anion-transporting polypeptides-mediated drug interactions. This makes them valuable in assessing the safety and efficacy of new drugs (Kandoussi et al., 2018).
  • Endogenous Biomarkers for Drug Transporter Activities: As endogenous biomarkers of hepatic Organic Anion Transporting Polypeptide (OATP)1B functional activity, coproporphyrin I and III can predict drug-drug interactions related to hepatic OATP1B inhibition. This highlights their role in personalized medicine and drug development (Ediage et al., 2018).

Environmental and Ecological Studies

  • Environmental Impact Studies: Coproporphyrin III levels in river otters' feces were significantly higher in an oiled area compared to a nonoiled area. This suggests its use in studying the environmental impact of pollutants like oil spills on wildlife (Taylor et al., 2000).

Diagnostic Applications

  • Marker for Meconium in Neonates: Zinc coproporphyrin, including isomers I and III, serves as a marker for human meconium, indicating its potential in neonatal diagnostics (Gourley et al., 1990).

Biochemical and Molecular Biology Research

  • Study of Cytochrome Oxidase Synthesis: Coproporphyrin III has been identified as an inhibitor of the synthesis of apocytochrome oxidase in yeast protoplasts, providing insights into the regulation of cytochrome oxidase synthesis by oxygen (Charalampous, 1974).

Medical Research

  • Hereditary Coproporphyria Diagnosis: The significant increase in coproporphyrin III excretion is a specific marker for diagnosing acute attacks of Hereditary Coproporphyria, a rare acute hepatic porphyria (Martásek, 1998).

Analytical Chemistry

  • Trace Metal Detection: Coproporphyrin III acts as a chelating, chromogenic, and luminescence agent for metal ions, allowing for sensitive detection of trace metals like palladium (Endo & Igarashi, 1995).

Safety And Hazards

No particular hazard is associated with this material . It may cause slight to mild irritation of the eyes, skin, nose, mucous membranes, and respiratory tract .

Future Directions

There is ongoing research into the role of Coproporphyrin III in the biosynthesis of heme and other compounds, as well as its potential as a biomarker for certain conditions . Further studies are needed to fully understand its functions and potential applications.

properties

IUPAC Name

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBNKCLBGTWWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68938-73-8 (di-hydrochloride)
Record name Coproporphyrin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50904307, DTXSID20864520
Record name Coproporphyrin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coproporphyrin III

CAS RN

14643-66-4
Record name Coproporphyrin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coproporphyrin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coproporphyrin III dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Coproporphyrin III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4TFE9GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coproporphyrin III
Reactant of Route 2
Coproporphyrin III
Reactant of Route 3
Coproporphyrin III
Reactant of Route 4
Coproporphyrin III
Reactant of Route 5
Coproporphyrin III
Reactant of Route 6
Coproporphyrin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.